molecular formula C20H16BrN3O3S2 B5037699 N-[4-({[(3-bromo-4-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide

N-[4-({[(3-bromo-4-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide

Cat. No.: B5037699
M. Wt: 490.4 g/mol
InChI Key: VORNTNMTDLODGF-UHFFFAOYSA-N
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Description

N-[4-({[(3-bromo-4-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiophene ring, a bromo-methoxyphenyl group, and a carbamothioyl linkage. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(3-bromo-4-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene-2-carboxamide core. The process includes:

    Formation of Thiophene-2-Carboxamide: This can be achieved through the reaction of thiophene-2-carboxylic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Bromo-Methoxyphenyl Group: This step involves the bromination and methoxylation of a phenyl ring, followed by its attachment to the thiophene-2-carboxamide core via a carbonyl linkage.

    Formation of the Carbamothioyl Linkage:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, advanced purification techniques, and automated reaction systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(3-bromo-4-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromo group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the bromo group.

Scientific Research Applications

N-[4-({[(3-bromo-4-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[4-({[(3-bromo-4-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various cellular pathways. For example, it may inhibit certain kinases or proteases, leading to changes in cell signaling and function.

Comparison with Similar Compounds

N-[4-({[(3-bromo-4-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide can be compared with other compounds that have similar structural features or functional groups:

These comparisons highlight the uniqueness of this compound in terms of its specific applications and potential therapeutic benefits.

Properties

IUPAC Name

N-[4-[(3-bromo-4-methoxybenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O3S2/c1-27-16-9-4-12(11-15(16)21)18(25)24-20(28)23-14-7-5-13(6-8-14)22-19(26)17-3-2-10-29-17/h2-11H,1H3,(H,22,26)(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORNTNMTDLODGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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